molecular formula C15H17N3O3 B2383265 trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid CAS No. 887833-43-4

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid

Cat. No. B2383265
CAS RN: 887833-43-4
M. Wt: 287.319
InChI Key: TWQKNZCDGPEWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid, also known as TBC, is a chemical compound that has been widely used in scientific research. TBC is a benzotriazinyl-containing compound that has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is not fully understood. However, it has been proposed that trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid inhibits the activity of enzymes involved in DNA replication and repair, which may contribute to its antitumor activity. trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid has also been shown to disrupt the cell cycle and induce apoptosis in cancer cells. In addition, trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid has been proposed to inhibit viral replication by interfering with the viral entry and assembly process.
Biochemical and Physiological Effects:
trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and repair, such as DNA polymerase and topoisomerase. trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid has also been shown to induce the expression of tumor suppressor genes, such as p53, and inhibit the expression of oncogenes, such as c-Myc. In addition, trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid has been shown to modulate the activity of various signaling pathways, such as the PI3K/Akt and MAPK pathways.

Advantages and Limitations for Lab Experiments

One advantage of using trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid in lab experiments is its broad range of biological activities. trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid has been shown to have antitumor, antiviral, and antibacterial properties, which makes it a useful tool for investigating various biological processes. Another advantage of using trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is its relatively low toxicity. trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid has been shown to have low cytotoxicity in normal cells, which makes it a potentially safe and effective therapeutic agent.
One limitation of using trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid in lab experiments is its limited solubility in aqueous solutions. trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is highly soluble in organic solvents, such as dichloromethane and tetrahydrofuran, but poorly soluble in water. This may limit its use in certain biological assays. Another limitation of using trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid is its potential for off-target effects. trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid has been shown to inhibit the activity of a number of enzymes and signaling pathways, which may lead to unintended effects in cells.

Future Directions

There are several future directions for research on trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid. One direction is to investigate the structure-activity relationship of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid and its analogs. By modifying the chemical structure of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid, it may be possible to improve its potency and selectivity for specific biological targets. Another direction is to investigate the pharmacokinetics and pharmacodynamics of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid in vivo. This will provide important information on the absorption, distribution, metabolism, and excretion of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid in animals and humans. Finally, further studies are needed to evaluate the safety and efficacy of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid involves the reaction of cyclohexanecarboxylic acid with 4-oxo-1,2,3-benzotriazine-3(4H)-methanol in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is purified by column chromatography to obtain trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid in high yield and purity.

Scientific Research Applications

Trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid has been investigated for its antiviral and antibacterial properties. It has been shown to inhibit the replication of hepatitis C virus and herpes simplex virus, as well as the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-14-12-3-1-2-4-13(12)16-17-18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQKNZCDGPEWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid

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